(3R)-(-)-1-Benzyl-3-(ethylamino)pyrrolidine
Overview
Description
(3R)-(-)-1-Benzyl-3-(ethylamino)pyrrolidine is a chiral compound with significant applications in various fields of chemistry and pharmacology. This compound is characterized by its pyrrolidine ring, which is substituted with a benzyl group at the first position and an ethylamino group at the third position. The (3R) configuration indicates the specific stereochemistry of the molecule, which is crucial for its biological activity.
Mechanism of Action
Target of Action
It is known that pyrrolidine derivatives are widely used in medicinal chemistry and have been associated with a variety of biological activities .
Mode of Action
Pyrrolidine derivatives are known to interact with various biological targets, leading to different therapeutic effects . The exact interaction of this compound with its targets would depend on the specific biological context.
Biochemical Pathways
Pyrrolidine derivatives are known to be involved in a wide range of biological activities, suggesting that they may interact with multiple biochemical pathways .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (3R)-(-)-1-Benzyl-3-(ethylamino)pyrrolidine typically involves the following steps:
Starting Material: The synthesis begins with a suitable pyrrolidine derivative.
Benzylation: The pyrrolidine derivative is benzylated at the first position using benzyl bromide in the presence of a base such as sodium hydride.
Ethylamination: The benzylated pyrrolidine is then reacted with ethylamine to introduce the ethylamino group at the third position. This step may require a catalyst or specific reaction conditions to ensure the desired stereochemistry.
Industrial Production Methods: Industrial production of this compound may involve optimized versions of the above synthetic routes, with considerations for scalability, cost-effectiveness, and environmental impact. Techniques such as continuous flow synthesis and the use of green chemistry principles may be employed to enhance efficiency and sustainability.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, typically at the ethylamino group, leading to the formation of imines or other oxidized derivatives.
Reduction: Reduction reactions may target the benzyl group or the pyrrolidine ring, resulting in the formation of reduced analogs.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the benzyl position, where the benzyl group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles such as halides or amines in the presence of a suitable base.
Major Products:
Oxidation: Imines or oxidized pyrrolidine derivatives.
Reduction: Reduced benzyl or pyrrolidine analogs.
Substitution: Substituted pyrrolidine derivatives with various functional groups.
Scientific Research Applications
(3R)-(-)-1-Benzyl-3-(ethylamino)pyrrolidine has diverse applications in scientific research:
Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a ligand in receptor studies and enzyme inhibition assays.
Medicine: Explored for its pharmacological properties, including potential therapeutic applications in treating neurological disorders.
Industry: Utilized in the production of fine chemicals and pharmaceuticals, where its chiral nature is particularly valuable.
Comparison with Similar Compounds
- (3R)-(+)-3-(Ethylamino)pyrrolidine
- (3R)-N-Ethyl-3-pyrrolidinamine
- ®-N-ethylpyrrolidin-3-amine
Comparison: (3R)-(-)-1-Benzyl-3-(ethylamino)pyrrolidine is unique due to the presence of the benzyl group at the first position, which distinguishes it from other similar compounds. This structural feature contributes to its specific chemical reactivity and biological activity. The stereochemistry (3R) also plays a critical role in its interactions with molecular targets, making it distinct from its analogs.
Properties
IUPAC Name |
(3R)-1-benzyl-N-ethylpyrrolidin-3-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N2/c1-2-14-13-8-9-15(11-13)10-12-6-4-3-5-7-12/h3-7,13-14H,2,8-11H2,1H3/t13-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZSIUSRJKSLXIJH-CYBMUJFWSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC1CCN(C1)CC2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCN[C@@H]1CCN(C1)CC2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80494266 | |
Record name | (3R)-1-Benzyl-N-ethylpyrrolidin-3-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80494266 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
204.31 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
376591-05-8 | |
Record name | (3R)-N-Ethyl-1-(phenylmethyl)-3-pyrrolidinamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=376591-05-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | (3R)-1-Benzyl-N-ethylpyrrolidin-3-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80494266 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (3R)-(-)-1-Benzyl-3-(ethylamino)pyrrolidine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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